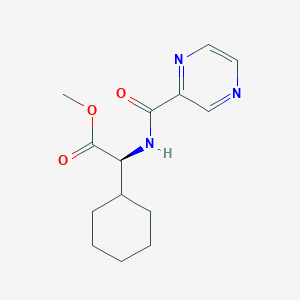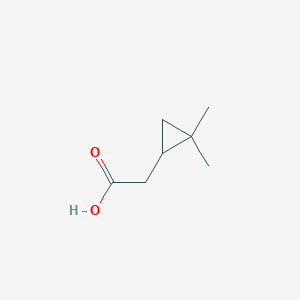![molecular formula C10H10ClN3O2 B1455661 2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1239723-21-7](/img/structure/B1455661.png)
2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine
Übersicht
Beschreibung
“2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine” is a complex organic compound that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro group at the 2nd position and a 1,2,4-oxadiazole ring at the 5th position. The oxadiazole ring is further substituted with a 2-methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloro group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might participate in reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
The synthesis and evaluation of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have been explored for their herbicidal activity against various graminaceous plants. Compounds like 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine demonstrated potent activity, indicating a promising avenue for the development of new herbicides (Tajik & Dadras, 2011).
Anticancer Properties
Research on 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol showed significant cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. The compound known as N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide exhibited high cytotoxicity, suggesting potential for anticancer drug development (Vinayak et al., 2014).
Synthesis Methodologies
The creation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been studied, focusing on their structural characterization and potential medical applications. Such research provides valuable insights into the synthesis and application of compounds that could be structurally related or functionally similar to 2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine, expanding the scope of their use in medical chemistry (Maftei et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-5-4-9-13-10(16-14-9)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNBNGMTKZMXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



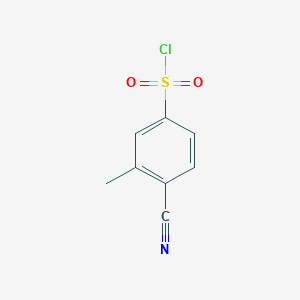
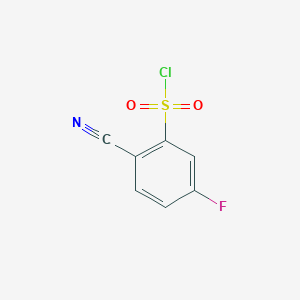
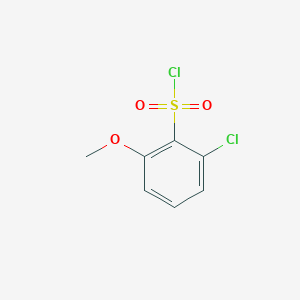
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
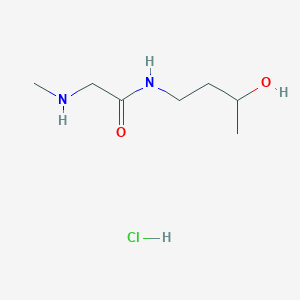
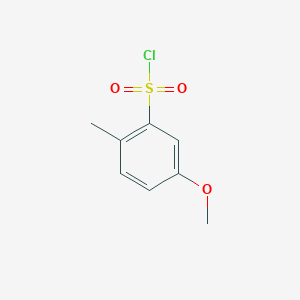
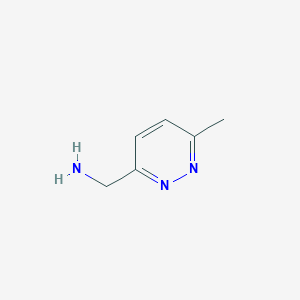
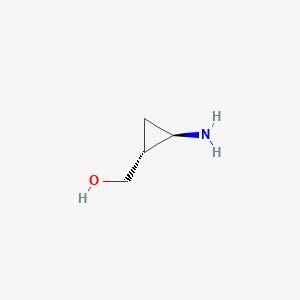
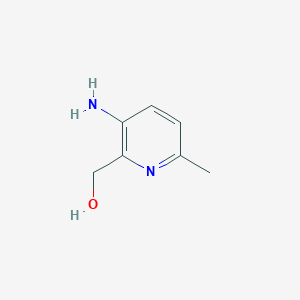
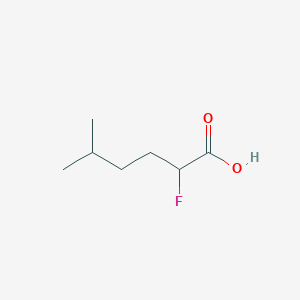
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
